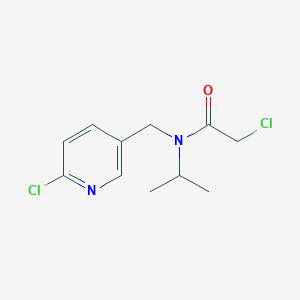

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide

Description

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide is a chloroacetamide derivative featuring a 6-chloropyridine moiety linked to a methyl group, with an isopropyl substituent on the nitrogen atom. This compound shares structural similarities with intermediates in agrochemical and pharmaceutical synthesis. For instance, metabolites of neonicotinoid insecticides, such as nitenpyram, include N-((6-chloropyridin-3-yl)methyl) derivatives . The presence of dual chloro substituents (on the pyridine ring and acetamide chain) likely enhances its reactivity and binding affinity, making it a candidate for further functionalization or biological activity studies.

Properties

IUPAC Name |

2-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-8(2)15(11(16)5-12)7-9-3-4-10(13)14-6-9/h3-4,6,8H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVPRBXUMHGHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CN=C(C=C1)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide typically involves the reaction of 6-chloropyridine-3-methanol with isopropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Step 1: Chlorination of 6-chloropyridine-3-methanol using thionyl chloride to form 6-chloropyridine-3-methyl chloride.

Step 2: Reaction of 6-chloropyridine-3-methyl chloride with isopropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in changes to its chemical structure and properties.

Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide has several scientific research applications:

Agriculture: It is used as a precursor for the synthesis of insecticides and herbicides, contributing to pest control and crop protection.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industrial Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects, leading to overstimulation and eventual paralysis of the pests. This selective binding to insect nAChRs makes it an effective and relatively safe insecticide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Nitrogen Atom

The nitrogen atom in the acetamide group is a critical site for structural diversification:

- N-Isopropyl vs. N-Cyclopropyl : Replacing the isopropyl group (target compound) with cyclopropyl (as in 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide) introduces steric and electronic differences. Cyclopropyl’s rigid ring may reduce conformational flexibility but enhance metabolic stability compared to the branched isopropyl group .

Functional Group Differences

- Chloroacetamide vs. Nitro/Nitrile Groups: The target compound’s chloroacetamide group contrasts with the nitro substituent in 6-chloro-3-nitro-N-isopropylpyridin-2-amine, which is noted for anticancer activity. The nitro group’s electron-withdrawing nature may enhance DNA-binding interactions, whereas the chloroacetamide could facilitate nucleophilic substitution reactions .

Structural Complexity and Bioactivity

- Heterocyclic Additions : Compounds like 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide incorporate fused imidazo-pyridine rings, which may improve target specificity in drug design but reduce synthetic accessibility compared to the simpler pyridine backbone of the target compound .

- Bicyclic Systems : Derivatives such as 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide feature complex bicyclic frameworks linked to the acetamide, suggesting applications in targeted protein degradation (e.g., PROTACs) .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide, with the CAS number 1353952-55-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 261.15 g/mol

- Density : 1.4 g/cm³

- Boiling Point : Approximately 438.3 °C

- Flash Point : 218.9 °C

Synthesis

The synthesis of this compound involves the reaction of 6-chloropyridine derivatives with isopropylacetamide under controlled conditions. Various methodologies have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chloropyridine have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. A study highlighted that chlorinated pyridine derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that certain chlorinated pyridine derivatives can induce apoptosis in cancer cell lines. For example, triazole-pyrimidine derivatives related to this compound exhibited cytotoxic effects against human cancer cell lines, indicating a potential pathway for further investigation into its anticancer capabilities .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds containing chlorinated pyridine moieties can act as inhibitors of various enzymes involved in metabolic pathways. This suggests that this compound may also inhibit specific enzymes, potentially impacting its pharmacological profile.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study B | Anticancer Potential | Induced apoptosis in specific cancer cell lines with IC50 values in the micromolar range. |

| Study C | Enzyme Inhibition | Showed inhibition of key metabolic enzymes, suggesting a mechanism for therapeutic action. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.